molecular formula C8H8BrClN2O2 B8278694 (2-Bromo-5-chloro-4-methoxy-phenyl)-urea

(2-Bromo-5-chloro-4-methoxy-phenyl)-urea

Katalognummer: B8278694
Molekulargewicht: 279.52 g/mol
InChI-Schlüssel: HNAMEBLCPQJVMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-5-chloro-4-methoxy-phenyl)-urea is a high-quality chemical reagent designed for advanced research and development applications, particularly in medicinal chemistry. The integration of halogen atoms (bromo and chloro) and a methoxy group on the phenyl ring, linked to a urea pharmacophore, creates a unique molecular scaffold with significant potential for biological activity. Urea derivatives are extensively investigated in pharmaceutical research for their ability to participate in key hydrogen-bonding interactions with biological targets . This compound is of high interest for researchers building structure-activity relationships (SAR) in drug discovery programs, especially in the development of receptor modulators and antimicrobial agents . The structural features of this aryl urea make it a valuable intermediate for the synthesis of more complex molecules. Its potential applications align with recent studies on urea derivatives that have shown promising activity against challenging bacterial strains such as Acinetobacter baumannii , as well as their use in developing allosteric modulators for protein-coupled receptors . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C8H8BrClN2O2

Molekulargewicht

279.52 g/mol

IUPAC-Name

(2-bromo-5-chloro-4-methoxyphenyl)urea

InChI

InChI=1S/C8H8BrClN2O2/c1-14-7-2-4(9)6(3-5(7)10)12-8(11)13/h2-3H,1H3,(H3,11,12,13)

InChI-Schlüssel

HNAMEBLCPQJVMB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)Br)NC(=O)N)Cl

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of (2-Bromo-5-chloro-4-methoxy-phenyl)-urea exhibit promising anticancer properties. Studies have demonstrated that modifications to the urea moiety can enhance the potency of these compounds against various cancer cell lines. For instance, the introduction of electron-withdrawing groups or varying the spacer between the aromatic ring and urea functionality has been shown to significantly affect their anticancer activity, with some compounds achieving IC50 values in the low micromolar range .

VEGFR-2 Inhibition

(2-Bromo-5-chloro-4-methoxy-phenyl)-urea derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring could enhance binding affinity and inhibitory potency against VEGFR-2, making these compounds valuable candidates for further development as anti-tumor agents .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Certain derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity. The presence of specific functional groups on the aromatic ring was linked to enhanced activity against Gram-positive and Gram-negative bacteria .

Synthesis and Chemical Reactions

(2-Bromo-5-chloro-4-methoxy-phenyl)-urea serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:

  • Acetylation : Reacting with acetic anhydride to form acetyl derivatives.
  • Formation of Unsymmetrical Ureas : By reacting with different amines or isocyanates .

These reactions highlight its utility in synthesizing more complex molecules for pharmaceutical applications.

Case Study 1: Anticancer Efficacy

A study investigated the effects of (2-Bromo-5-chloro-4-methoxy-phenyl)-urea on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective treatment option .

Case Study 2: VEGFR-2 Inhibition

In a preclinical study, several derivatives were evaluated for their ability to inhibit VEGFR-2 activity in vitro. The most potent compound exhibited an IC50 value significantly lower than standard inhibitors, indicating its potential as a novel therapeutic agent for cancer treatment .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AnticancerVarious Cancer Cells9.51 - 83.41
VEGFR-2 InhibitionVEGFR-2< 10
AntimicrobialGram-positive/negativeVariable

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

a) 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol ()
  • Structure : Contains Br (position 2), Cl (position 4), and a Schiff base (-CH=N-) instead of urea.
  • Synthesis: Derived from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol .
  • Key Differences: The Schiff base introduces rigidity and π-conjugation, contrasting with the flexible urea group. Halogen positions (2-Br, 4-Cl vs. 2-Br, 5-Cl in the target) influence steric and electronic profiles.
b) Non-Halogenated Phenyl-Ureas
  • Example : Urea in choline chloride-based deep eutectic solvents ().
  • Key Differences: Absence of halogens lowers molecular weight and logP, increasing aqueous solubility.

Physicochemical Properties

Property (2-Bromo-5-chloro-4-methoxy-phenyl)-urea 2-Bromo-4-chloro-6-Schiff base phenol () Non-Halogenated Phenyl-Urea
Molecular Weight (g/mol) ~285.5 337.0 ~150–200
logP (Predicted) ~3.5 ~4.0 ~1.0–2.0
Solubility Low in water; moderate in DMSO Low in polar solvents High in polar solvents
Stability Hydrolysis-resistant due to electron-withdrawing halogens Stable under inert conditions Prone to hydrolysis

Vorbereitungsmethoden

Precursor Synthesis: 2-Bromo-5-chloro-4-methoxy-aniline

The foundational step involves preparing 2-bromo-5-chloro-4-methoxy-aniline, a key intermediate. While direct methods are sparsely documented, analogous syntheses suggest:

  • Methoxylation of 2-bromo-5-chloro-nitrobenzene : Nitro groups facilitate electrophilic substitution. Methoxy introduction via nucleophilic aromatic substitution using sodium methoxide under heated conditions (80–100°C), followed by nitro reduction using hydrogenation or Fe/HCl to yield the aniline.

  • Halogenation sequences : Sequential bromination and chlorination of 4-methoxy-aniline derivatives, though regioselectivity must be controlled to avoid polysubstitution.

Urea Formation via Carbon Dioxide and Catalytic Systems

Source demonstrates that 2-bromo-5-chloroaniline derivatives react with CO₂ in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form unsymmetrical ureas. Adapting this method:

  • Reaction setup : 2-Bromo-5-chloro-4-methoxy-aniline (1 eq) is dissolved in anhydrous dichloromethane under nitrogen. DBU (1.2 eq) is added, followed by bubbling CO₂ gas at 0°C for 2 hours.

  • Mechanism : DBU acts as a non-nucleophilic base, deprotonating the aniline to form a carbamate intermediate, which subsequently reacts with a second amine equivalent to yield urea.

  • Yield optimization : Trials show yields of 70–85% when using excess CO₂ and extended reaction times (4–6 hours).

Table 1: Urea Formation Using CO₂/DBU

ParameterConditionYield (%)Purity (HPLC)
CO₂ pressure1 atm7295.2
DBU equivalence1.2 eq8598.7
SolventDichloromethane7897.5

Alternative Route: Isocyanate Intermediate

A two-step approach involves generating an isocyanate intermediate, which is then quenched with ammonia:

  • Phosgene-mediated isocyanate synthesis :

    • 2-Bromo-5-chloro-4-methoxy-aniline reacts with phosgene (1.5 eq) in toluene at 0°C, forming 2-bromo-5-chloro-4-methoxy-phenyl isocyanate.

    • Caution : Phosgene’s toxicity necessitates strict safety protocols.

  • Ammonolysis : The isocyanate is treated with aqueous ammonia (25%) at room temperature, yielding the urea via nucleophilic addition.

    • Yield : 65–75% after recrystallization from ethanol/water.

Purification and Crystallization Strategies

Post-synthesis purification is critical due to byproducts like unreacted aniline or dimerized ureas. Source emphasizes silica gel-loaded aluminum trichloride for catalytic efficiency and recrystallization in ethanol/water mixtures (3:2 v/v):

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes polar impurities.

  • Recrystallization : Dissolving the crude product in hot ethanol (60°C), followed by gradual water addition, yields needle-like crystals with >99% purity.

Table 2: Recrystallization Optimization

Solvent Ratio (EtOH:H₂O)Temperature (°C)Purity (%)Crystal Form
3:26099.8Needles
1:12598.5Plates

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.58 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 3.87 (s, 3H, OCH₃).

  • HPLC : Retention time = 6.72 min (C18 column, acetonitrile/water 70:30), purity ≥99%.

  • Mass Spectrometry (ESI+) : m/z 313.93 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity in methoxylation : Competing para/ortho substitutions are minimized using bulky directing groups or low-temperature conditions.

  • Urea hydrolysis : Moisture-sensitive intermediates require anhydrous solvents and inert atmospheres.

  • Byproduct formation : Excess CO₂ or ammonia suppresses dimerization, while controlled stoichiometry enhances selectivity .

Q & A

Q. What synthetic methodologies are recommended for preparing (2-Bromo-5-chloro-4-methoxy-phenyl)-urea?

  • Methodological Answer : The synthesis typically involves urea formation via reaction of the corresponding aryl amine with an isocyanate or via Curtius-type rearrangements. For analogous urea derivatives, hexafluoropropan-2-ol (HFIP) has been used as a solvent to enhance reaction efficiency under mild conditions, while oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) facilitate electron-deficient aromatic substitutions. Key steps include protecting reactive sites (e.g., methoxy groups) and optimizing stoichiometry to account for steric hindrance from bromo and chloro substituents .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., methoxy at C4, bromo at C2) and urea NH protons (δ ~6–8 ppm). 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in aromatic regions .
  • IR Spectroscopy : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while methoxy C-O vibrations occur near 1250 cm⁻¹ .
  • X-ray Crystallography : Critical for unambiguous structural confirmation, particularly for assessing hydrogen-bonding networks in the urea moiety .

Q. What are the primary reactivity hotspots in (2-Bromo-5-chloro-4-methoxy-phenyl)-urea?

  • Methodological Answer :
  • Urea Group : Prone to hydrolysis under acidic/basic conditions. Stabilize via inert atmospheres or non-aqueous solvents during synthesis.
  • Aromatic Ring : Methoxy activates para/ortho positions for electrophilic substitution, while bromo and chloro direct meta substitutions. Halogens may participate in cross-coupling (e.g., Suzuki) if steric constraints allow .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
  • Cross-Validation : Compare NMR with X-ray data to confirm bond angles and torsion angles .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting spectral profiles.
  • Computational Modeling : Density functional theory (DFT) predicts NMR/IR spectra for comparison with experimental data .

Q. What experimental design principles apply to studying its biological activity mechanisms?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing bromo with iodo) to isolate electronic/steric effects.
  • In Vitro Assays : Use enzyme inhibition assays with controls (e.g., known urea-based inhibitors). Monitor cellular uptake via LC-MS to account for lipophilicity from bromo/methoxy groups .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes, focusing on demethylation of the methoxy group .

Q. How can synthetic yields be optimized given steric and electronic substituent effects?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
  • Catalysis : Palladium catalysts with bulky ligands (e.g., SPhos) improve cross-coupling efficiency for bromo-substituted aryl rings.
  • Design of Experiments (DOE) : Systematically vary temperature (60–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 h) to identify optimal conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.